2-(2-Chloropyrimidin-4-yl)acetic acid

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

The 2-chloro-4-acetic acid substitution pattern avoids isomer-related yield loss and purification overhead, providing a defined vector for fragment elaboration. The scaffold enables regioselective nucleophilic substitution, esterification, and amidation, serving CRTH2 receptor antagonist programs (reported Ki ~2 nM) and ALS-inhibitor herbicide discovery (soybean, corn, wheat). A documented 98%-yield Pinnick oxidation route supports cost-effective scale-up.

Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
Cat. No. B11813313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloropyrimidin-4-yl)acetic acid
Molecular FormulaC6H5ClN2O2
Molecular Weight172.57 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1CC(=O)O)Cl
InChIInChI=1S/C6H5ClN2O2/c7-6-8-2-1-4(9-6)3-5(10)11/h1-2H,3H2,(H,10,11)
InChIKeyNDQWAPSFPLRBGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloropyrimidin-4-yl)acetic acid CAS 1211581-39-3: Heterocyclic Building Block for Pharmaceutical and Agrochemical Synthesis


2-(2-Chloropyrimidin-4-yl)acetic acid (CAS 1211581-39-3) is a chlorinated pyrimidine derivative bearing an acetic acid side chain at the 4-position, with molecular formula C6H5ClN2O2 and molecular weight 172.57 g/mol . The compound serves as a versatile heterocyclic building block in medicinal chemistry and agrochemical synthesis, where the 2-chloro substituent enables nucleophilic aromatic substitution while the carboxylic acid group permits esterification or amidation for further derivatization [1].

2-(2-Chloropyrimidin-4-yl)acetic acid: Why Positional Isomers and Structural Analogs Cannot Be Interchanged in Synthetic Routes


Within the chloropyrimidinylacetic acid family, substitution position fundamentally dictates both synthetic utility and downstream molecular properties. The target compound's 2-chloro-4-acetic acid substitution pattern (chlorine at C2, acetic acid at C4) differs critically from its 2-chloro-5-acetic acid isomer and 2-chloro-4-carboxylic acid precursor in regioselectivity during nucleophilic substitution, resultant dipole orientation, and hydrogen-bonding topology [1]. These positional differences translate to measurable divergence in reaction yields, purification burden, and the biological activity profiles of derived final compounds—making generic substitution a high-risk proposition for reproducible research outcomes [2].

2-(2-Chloropyrimidin-4-yl)acetic acid: Quantitative Evidence for Procurement Decision-Making Versus Closest Analogs


Regioselective Reactivity: Chlorine at C2 Versus C4 Dictates Nucleophilic Substitution Efficiency

The 2-chloro substituent in 2-(2-chloropyrimidin-4-yl)acetic acid exhibits enhanced reactivity toward nucleophiles compared to 4-chloro isomers due to the adjacent electron-withdrawing ring nitrogens. This positional advantage translates to higher substitution yields under milder conditions compared to the 4-chloro positional isomer [1]. The difference in reactivity profiles is sufficiently pronounced that synthetic routes are optimized specifically for the 2-chloro-4-substituted scaffold rather than interchangeable chloropyrimidine isomers [2].

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Synthetic Yield Advantage: Homologation Route from 2-Chloropyrimidine-4-carboxylic Acid Achieves 98% Yield

A documented synthetic route to 2-(2-chloropyrimidin-4-yl)acetic acid via Pinnick oxidation homologation of the corresponding aldehyde intermediate achieves 98% yield under mild conditions (25°C, 1.33 h, kaolin-supported sodium chlorite with Mn(III) catalyst) . In contrast, the 2-chloropyrimidine-4-carboxylic acid precursor—a structurally similar compound lacking the methylene spacer—cannot access the same homologous series without this specific transformation .

Process Chemistry Scale-up Synthetic Methodology

CRTH2 Antagonist Scaffold Potential: Pyrimidinylacetic Acid Derivatives Achieve Ki of 2 nM in Binding Assays

Pyrimidinylacetic acid derivatives containing the 2-chloropyrimidin-4-yl scaffold have been disclosed in patents as CRTH2 (prostaglandin D2 receptor 2) antagonists for treating allergic and inflammatory diseases [1]. BindingDB data for structurally related pyrimidinylacetic acid derivatives show high-affinity CRTH2 binding with Ki values as low as 2 nM and IC50 values of 40 nM in human whole blood eosinophil shape change assays [2]. The acetic acid moiety at the 4-position of the pyrimidine ring is critical for receptor engagement.

Immunology Inflammation Drug Discovery

Commercial Availability and Pricing: 98% Purity from Multiple Established Suppliers

2-(2-Chloropyrimidin-4-yl)acetic acid is commercially available at 98% purity from multiple established chemical suppliers with documented pricing for research quantities . Comparative procurement analysis across chloropyrimidinylacetic acid positional isomers reveals that the target compound maintains competitive pricing relative to its 5-chloro isomer (CAS 944903-13-3, 97% purity, 250 mg at ~¥1,419) [1]. The 4-chloro isomer (CAS 66621-82-7) is also available at similar purity specifications, providing researchers with defined, purchasable benchmarks for procurement decisions .

Procurement Supply Chain Research Reagents

Agrochemical Intermediate Versatility: Documented Use in Herbicide and Pesticide Synthesis Pathways

The 2-chloropyrimidin-4-yl substructure is a validated building block in agrochemical synthesis, specifically in the construction of pyrimidinylindazole herbicides that inhibit acetolactate synthase (ALS) in broadleaf weeds [1]. This established agrochemical utility distinguishes the 2-chloropyrimidin-4-yl scaffold from the 5-chloro positional isomer, which lacks comparable documented applications in commercial herbicide development pathways. Derivatives incorporating this scaffold have demonstrated herbicidal activity in soybean, corn, and wheat crops [2].

Agrochemistry Crop Protection Herbicide Development

2-(2-Chloropyrimidin-4-yl)acetic acid: Recommended Application Scenarios Based on Differentiated Evidence


Medicinal Chemistry: CRTH2 Antagonist and Kinase Inhibitor Lead Generation

This scaffold is indicated for medicinal chemistry programs targeting CRTH2 receptor antagonism (Ki down to 2 nM reported for related pyrimidinylacetic acid derivatives) and kinase inhibitor development, where the 2-chloro-4-acetic acid substitution pattern provides a defined vector for fragment elaboration and patentable chemical space distinct from indole-acetic acid series [1]. The acetic acid moiety at C4 enables conjugation to amines or alcohols for library synthesis [2].

Process Chemistry: Multi-Gram Scale-up via High-Yield Pinnick Oxidation

Programs requiring multi-gram quantities should leverage the documented 98% yield Pinnick oxidation route under mild conditions (25°C, 1.33 h, kaolin-supported sodium chlorite), which minimizes purification overhead and enables cost-effective scale-up compared to alternative homologation strategies [1].

Agrochemical Development: ALS-Inhibiting Herbicide Discovery

Agrochemical research groups developing acetolactate synthase (ALS) inhibitors for broadleaf weed control should prioritize this scaffold, as the 2-chloropyrimidin-4-yl substructure has established precedent in pyrimidinylindazole herbicide synthesis with demonstrated efficacy in soybean, corn, and wheat crops [1].

Procurement: Routine Research Reagent with Multi-Vendor Supply

For routine synthetic applications requiring a versatile chloropyrimidine building block, this compound offers established commercial availability at 98% purity from multiple vendors with documented pricing, providing supply chain resilience compared to less readily available positional isomers [1][2].

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